molecular formula C9H10BrNO B12092438 4-Bromo-3-(prop-2-en-1-yloxy)aniline

4-Bromo-3-(prop-2-en-1-yloxy)aniline

Cat. No.: B12092438
M. Wt: 228.09 g/mol
InChI Key: WEFLPIOFBFNTBL-UHFFFAOYSA-N
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Description

4-Bromo-3-(prop-2-en-1-yloxy)aniline is a brominated aniline derivative featuring a prop-2-en-1-yloxy (allyloxy) substituent at the meta position relative to the amino group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. Its structure combines a reactive bromine atom for further functionalization and an allyloxy group that may participate in cycloaddition or polymerization reactions.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

4-bromo-3-prop-2-enoxyaniline

InChI

InChI=1S/C9H10BrNO/c1-2-5-12-9-6-7(11)3-4-8(9)10/h2-4,6H,1,5,11H2

InChI Key

WEFLPIOFBFNTBL-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=CC(=C1)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(prop-2-en-1-yloxy)aniline typically involves multiple steps:

    Nitration: The starting material, such as bromobenzene, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents like iron and hydrochloric acid.

    Alkylation: The amino group is protected, and the compound undergoes alkylation with prop-2-en-1-ol to introduce the prop-2-en-1-yloxy group.

    Deprotection: Finally, the protecting group is removed to yield 4-Bromo-3-(prop-2-en-1-yloxy)aniline.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(prop-2-en-1-yloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to hydrogen under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium hydroxide or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding aniline derivative.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-Bromo-3-(prop-2-en-1-yloxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(prop-2-en-1-yloxy)aniline involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.

Comparison with Similar Compounds

Structural and Electronic Variations

The table below highlights key structural analogs, their substituents, molecular properties, and functional differences:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-Bromo-3-(prop-2-en-1-yloxy)aniline -Br, -OCH₂CH=CH₂ C₉H₁₀BrNO ~228* Reactive allyl group for polymerization; drug intermediate
4-Bromo-3-(pentafluorosulfanyl)aniline -Br, -SF₅ C₆H₃BrF₅NS 292.05 Strong electron-withdrawing SF₅ group enhances AR binding in SARMs
4-Bromo-3-(1,3-dioxolan-2-yl)aniline -Br, -O(C₃H₄O₂) C₉H₁₀BrNO₂ 260.09 Cyclic ether improves solubility; high-yield synthesis (96%)
4-Bromo-3-methylaniline -Br, -CH₃ C₇H₈BrN 200.06 Methyl group increases lipophilicity; precursor for cross-coupling
4-Bromo-2-(4-chlorobutoxy)-N-(piperidin-1-yl)aniline -Br, -O(CH₂)₃Cl, -N(CH₂)₅ C₁₅H₂₂BrClN₂O 377.71 Long alkoxy chain enhances membrane permeability; used in CNS drug candidates
4-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline -Br, -CH₂(C₃H₂N₂) C₁₀H₁₀BrN₃ 252.11 Pyrazole moiety introduces heterocyclic reactivity; potential kinase inhibitor

*Calculated based on substituent contributions; exact value may vary depending on isotopic composition.

Key Comparative Insights

Substituent Electronic Effects: The pentafluorosulfanyl (-SF₅) group in 4-bromo-3-(pentafluorosulfanyl)aniline exerts a strong electron-withdrawing effect, critical for androgen receptor (AR) binding in selective androgen receptor modulators (SARMs) . Methyl (-CH₃) and dioxolane substituents (e.g., in 4-bromo-3-methylaniline and 4-bromo-3-(1,3-dioxolan-2-yl)aniline) modulate solubility and steric hindrance, favoring applications in hydrophobic environments or as protective groups .

Functional Group Reactivity :

  • The allyloxy group enables click chemistry (e.g., thiol-ene reactions) or polymerization, distinguishing the target compound from analogs with inert substituents like -CH₃ or -SF₅.
  • Bromine in all analogs facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), but the presence of chlorobutoxy or piperidinyl groups (as in ) introduces additional nucleophilic or basic sites for further derivatization .

Biological and Material Applications: SF₅-containing analogs are prioritized in drug design for enhanced binding affinity , whereas allyloxy-substituted anilines may serve as monomers in conductive polymers or photoresponsive materials. Pyrazole- and piperidine-containing derivatives (e.g., and ) are explored in kinase inhibition and central nervous system (CNS) therapeutics due to their heterocyclic and basic nitrogen functionalities .

Research Findings and Implications

  • Synthetic Efficiency : The synthesis of 4-bromo-3-(1,3-dioxolan-2-yl)aniline achieves a 96% yield under optimized conditions (iron/ammonium chloride reduction), suggesting that similar protocols could be adapted for the target compound .
  • Thermodynamic Stability : Electron-withdrawing groups (e.g., -SF₅) increase ring deactivation, reducing susceptibility to electrophilic attack compared to allyloxy-substituted analogs .

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